molecular formula C9H14O5 B2684459 2,2-diethyl oxetane-2,2-dicarboxylate CAS No. 1384465-73-9

2,2-diethyl oxetane-2,2-dicarboxylate

Cat. No.: B2684459
CAS No.: 1384465-73-9
M. Wt: 202.206
InChI Key: IWWLIEZOUHUGEI-UHFFFAOYSA-N
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Description

2,2-Diethyl oxetane-2,2-dicarboxylate is a chemical compound with the molecular formula C9H14O5 and a molecular weight of 202.21 g/mol . It is a member of the oxetane family, which are four-membered cyclic ethers known for their strained ring structure. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethyl oxetane-2,2-dicarboxylate typically involves the cyclization of appropriate precursors. One efficient strategy is the rhodium-catalyzed O-H insertion and C-C bond-forming cyclization . This method allows for the incorporation of pendant functional groups into the oxetane ring, resulting in high yields of the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of optimized reaction conditions and catalysts ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyl oxetane-2,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxetane ring can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-2,2-dicarboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .

Comparison with Similar Compounds

  • 2,2-Dimethyl oxetane-2,2-dicarboxylate
  • 2,2-Diethyl oxetane-3,3-dicarboxylate
  • 2,2-Dipropyl oxetane-2,2-dicarboxylate

Comparison: 2,2-Diethyl oxetane-2,2-dicarboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other oxetane derivatives, it offers distinct advantages in terms of stability and ease of functionalization .

Properties

IUPAC Name

diethyl oxetane-2,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-3-12-7(10)9(5-6-14-9)8(11)13-4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWLIEZOUHUGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCO1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384465-73-9
Record name 2,2-diethyl oxetane-2,2-dicarboxylate
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